Bax inhibitor peptide V5 (BIP-V5) is a cell-permeable peptide that selectively inhibits the pro-apoptotic protein Bax. [] Bax, a member of the Bcl-2 family of proteins, plays a crucial role in the intrinsic pathway of apoptosis. [] Under cellular stress, Bax undergoes a conformational change and translocates to the mitochondria, where it permeabilizes the outer mitochondrial membrane. [, ] This permeabilization releases pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately leading to caspase activation and apoptosis. [, ]
BIP-V5 directly targets Bax, inhibiting its translocation to the mitochondria and subsequent permeabilization of the mitochondrial membrane. [, , ] This targeted action disrupts the apoptotic cascade and promotes cell survival. [, , ] BIP-V5 has emerged as a valuable tool in scientific research, particularly in studying the mechanisms of apoptosis and exploring its role in various disease models.
Bax inhibitor peptide V5 is a synthetic pentapeptide designed to inhibit the pro-apoptotic activity of Bax, a member of the Bcl-2 family of proteins. This peptide is derived from the Bax-binding domain of the Ku70 protein, which plays a critical role in regulating apoptosis by preventing Bax from inducing cell death. Bax inhibitor peptide V5 is known for its ability to permeate cell membranes and protect cells from various apoptotic stimuli, making it a significant compound in apoptosis research and therapeutic applications.
Bax inhibitor peptide V5 is synthesized based on the sequence derived from Ku70, specifically designed to inhibit Bax-mediated apoptosis. This compound is commercially available from various suppliers, including APExBIO, EMD Millipore, and Tocris Bioscience, among others. The chemical structure is characterized by its empirical formula and has a CAS number of 579492-81-2.
Bax inhibitor peptide V5 falls under the category of cell-permeable peptides and is classified as an apoptosis inhibitor. It specifically targets the Bax protein to prevent its translocation to mitochondria, thus inhibiting the apoptotic signaling cascade.
The synthesis of Bax inhibitor peptide V5 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The final product is often purified using high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%).
The peptide sequence for Bax inhibitor peptide V5 is H-Val-Pro-Met-Leu-Lys-OH. The synthesis process requires careful control of reaction conditions to avoid incomplete reactions or side products, which can affect the yield and purity of the final product.
Bax inhibitor peptide V5 consists of five amino acids arranged in a specific sequence that allows it to effectively bind to Bax. The structure enables it to mimic the natural binding domain of Ku70, facilitating its role as an inhibitor.
The molecular weight of Bax inhibitor peptide V5 is approximately 578.79 g/mol. Its stability in biological systems is notable; studies indicate that it remains active for up to three days in culture medium.
Bax inhibitor peptide V5 primarily acts by preventing Bax from undergoing conformational changes that lead to its activation and subsequent mitochondrial translocation. This inhibition effectively blocks the apoptotic pathway initiated by various stressors.
In vitro studies have demonstrated that Bax inhibitor peptide V5 can inhibit apoptosis induced by several agents, including ultraviolet C radiation and chemotherapeutic drugs like cisplatin and doxorubicin. The mechanism involves blocking caspase activation and preventing cytochrome c release from mitochondria.
Bax inhibitor peptide V5 functions by competitively binding to Bax, thereby preventing its interaction with other pro-apoptotic factors. This blockade inhibits Bax's conformational change necessary for its translocation to mitochondria, where it would otherwise promote cell death.
Experimental evidence shows that treatment with Bax inhibitor peptide V5 leads to increased expression of anti-apoptotic proteins such as Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP), while simultaneously reducing levels of pro-apoptotic proteins like Bad and nuclear factor kappa-light-chain-enhancer of activated B cells p65.
Bax inhibitor peptide V5 is typically presented as a white lyophilized solid. It is hygroscopic, meaning it can absorb moisture from the environment, which may affect storage conditions.
The compound is soluble in aqueous solutions at concentrations ranging from 50 µM to 200 µM for effective biological activity. Its stability in culture media allows for prolonged experimental use without significant degradation.
Bax inhibitor peptide V5 has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: